molecular formula C11H14 B8718685 (1-Methylcyclobutyl)benzene CAS No. 7306-05-0

(1-Methylcyclobutyl)benzene

Cat. No. B8718685
CAS RN: 7306-05-0
M. Wt: 146.23 g/mol
InChI Key: GRDSPXXZEBFXHZ-UHFFFAOYSA-N
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Patent
US09096634B2

Procedure details

A stirred mixture of benzene (5.0 ml, 56 mmol) and Sulfuric acid (1.17 ml, 21.9 mmol) was cooled to 0° C. and treated dropwise with a solution of Methylenecyclobutane (1.00 ml, 10.8 mmol) in Benzene (3.0 ml, 34 mmol) over-1 h. Upon completion of the addition, the reaction mixture was stirred an additional 1 h while being warmed to RT. The mixture extracted with 15 ml of hexane. The organic phase was washed with 10 ml H2O and 10 ml sat NaHCO3, dried over Na2SO4, filtered and concentrated to yield a colorless liquid. The liquid was purified by kugelrohr distillation (5-10 torr) to yield the desired compound as a colourless liquid. First fraction was collected at 75-85° C. as a colorless liquid (330 mg) of product as a colorless liquid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[CH2:12]=[C:13]1[CH2:16][CH2:15][CH2:14]1>>[CH3:12][C:13]1([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
1.17 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C=C1CCC1
Name
Quantity
3 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred an additional 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
while being warmed to RT
EXTRACTION
Type
EXTRACTION
Details
The mixture extracted with 15 ml of hexane
WASH
Type
WASH
Details
The organic phase was washed with 10 ml H2O and 10 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a colorless liquid
DISTILLATION
Type
DISTILLATION
Details
The liquid was purified by kugelrohr distillation (5-10 torr)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(CCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.